molecular formula C25H26N2O3S B2514495 4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide CAS No. 2034532-11-9

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide

Cat. No.: B2514495
CAS No.: 2034532-11-9
M. Wt: 434.55
InChI Key: HRGHDIBECOWTLN-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with benzylsulfonyl and diphenylcarboxamide groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzylsulfonyl and diphenylcarboxamide groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group yields sulfone derivatives, while reduction of the carboxamide group produces amine derivatives.

Scientific Research Applications

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles: These compounds share the benzylsulfonyl group but differ in their triazole ring structure.

    N,N-diphenylpiperidine derivatives: Compounds with similar piperidine and diphenylcarboxamide moieties but different substituents.

Uniqueness

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-benzylsulfonyl-N,N-diphenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c28-25(27(22-12-6-2-7-13-22)23-14-8-3-9-15-23)26-18-16-24(17-19-26)31(29,30)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGHDIBECOWTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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